molecular formula C18H18N4S2 B2771757 1,4-bis((1H-benzo[d]imidazol-2-yl)thio)butane CAS No. 87245-68-9

1,4-bis((1H-benzo[d]imidazol-2-yl)thio)butane

Cat. No.: B2771757
CAS No.: 87245-68-9
M. Wt: 354.49
InChI Key: GXAMPPKUVUNBRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Bis((1H-benzo[d]imidazol-2-yl)thio)butane is a compound that features two benzimidazole groups connected by a butane chain through sulfur atoms

Properties

IUPAC Name

2-[4-(1H-benzimidazol-2-ylsulfanyl)butylsulfanyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4S2/c1-2-8-14-13(7-1)19-17(20-14)23-11-5-6-12-24-18-21-15-9-3-4-10-16(15)22-18/h1-4,7-10H,5-6,11-12H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXAMPPKUVUNBRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCCCCSC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-bis((1H-benzo[d]imidazol-2-yl)thio)butane typically involves the reaction of 1,4-dibromobutane with 2-mercaptobenzimidazole under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the sulfur atoms of the benzimidazole groups displace the bromine atoms on the butane chain . The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic attack.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis((1H-benzo[d]imidazol-2-yl)thio)butane can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzimidazole groups can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the benzimidazole groups under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism by which 1,4-bis((1H-benzo[d]imidazol-2-yl)thio)butane exerts its effects involves its ability to coordinate with metal ions and interact with biological macromolecules. The benzimidazole groups can bind to metal centers, forming stable complexes that can catalyze various chemical reactions. In biological systems, the compound can interact with DNA or proteins, leading to its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis((1H-benzo[d]imidazol-2-yl)thio)butane is unique due to the presence of sulfur atoms linking the benzimidazole groups, which can significantly influence its chemical reactivity and coordination properties. This structural feature allows for unique interactions with metal ions and biological targets, making it a versatile compound for various applications.

Biological Activity

1,4-bis((1H-benzo[d]imidazol-2-yl)thio)butane is a compound characterized by its unique structure, which features two benzo[d]imidazole moieties linked through a butane chain with thioether linkages. This structural configuration contributes to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.

Chemical Structure

The molecular formula of this compound is C₁₄H₁₄N₂S₂. The compound's structure can be visualized as follows:

Component Description
Benzimidazole Rings Two benzo[d]imidazole moieties
Linker Butane chain with thioether linkages
Functional Groups Sulfur atoms enhance reactivity

Anticancer Activity

Research indicates that compounds containing benzo[d]imidazole moieties exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives of benzimidazole can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.

Case Study: HepG2 Liver Cancer Cells

In a study involving HepG2 liver cancer cells, compounds similar to this compound demonstrated potent cytotoxic effects with IC50 values ranging from 7.82 to 21.48 μM. Notably, the mechanism involved:

  • Upregulation of pro-apoptotic factors : Caspase-3 and Bax.
  • Downregulation of anti-apoptotic factors : Bcl-2.
    This highlights the potential of the compound as a multi-targeted kinase inhibitor, suggesting further investigation into its therapeutic applications against various cancers .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. The presence of sulfur in its structure may enhance its ability to scavenge free radicals and reduce oxidative stress, contributing to its antimicrobial efficacy.

In Vitro Studies

In vitro studies have shown that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. The observed inhibition zones in these studies indicate its potential as an effective antimicrobial agent:

Microorganism Inhibition Zone (mm)
Staphylococcus aureus24 mm
Escherichia coli22 mm
Bacillus subtilis21 mm
Salmonella typhimurium20 mm

These results suggest that the compound could serve as a basis for developing new antimicrobial therapies .

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals. The thioether linkages in its structure may facilitate redox reactions that mitigate oxidative stress in biological systems.

The mechanism by which this compound exerts its biological effects involves:

  • Coordination with metal ions : This may enhance catalytic properties.
  • Interaction with biological macromolecules : Such as DNA or proteins, leading to its anticancer and antimicrobial effects.

Q & A

Q. What are the optimal synthetic routes for preparing 1,4-bis((1H-benzo[d]imidazol-2-yl)thio)butane, and how can reaction conditions be fine-tuned to improve yield?

Methodological Answer: Efficient synthesis often involves nucleophilic substitution or Friedel-Crafts acylation. For example, thiol-containing benzimidazole precursors can react with 1,4-dibromobutane under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours. Solvent-free conditions with Eaton’s reagent (P₂O₅/methanesulfonic acid) may enhance selectivity and yield (90–96%) by reducing side reactions . Monitoring via TLC and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Combine spectroscopic and crystallographic methods:

  • ¹H/¹³C NMR : Verify thioether linkages (δ ~2.8–3.2 ppm for SCH₂ protons) and aromatic benzimidazole signals.
  • X-ray crystallography : Resolve the crystal lattice to confirm bond lengths and angles, particularly the flexible butane spacer and planar benzimidazole rings .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound, and how do they influence experimental design?

Methodological Answer: The compound is typically hydrophobic due to its aromatic cores. Solubility can be enhanced in polar aprotic solvents (e.g., DMSO, DMF). Stability tests under varying pH (2–12) and temperatures (4–60°C) via HPLC monitoring over 72 hours are recommended. Decomposition is often observed under strong acidic/basic conditions, necessitating neutral buffers in biological assays .

Advanced Research Questions

Q. How can computational modeling predict the coordination behavior of this compound in metal-organic frameworks (MOFs)?

Methodological Answer: Use density functional theory (DFT) to model ligand-metal interactions. The sulfur and nitrogen atoms in benzimidazole act as potential donor sites. Software like Gaussian or ORCA can optimize geometries and calculate binding energies with transition metals (e.g., Zn²⁺, Cu²⁺). Compare predicted coordination modes (e.g., monodentate vs. bridging) with experimental XRD data .

Q. What strategies resolve contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects) observed for derivatives of this compound?

Methodological Answer:

  • Dose-response profiling : Perform IC₅₀ assays across multiple cell lines to differentiate selective toxicity.
  • SAR studies : Modify the butane spacer length or introduce substituents (e.g., electron-withdrawing groups on benzimidazole) to isolate target-specific activity.
  • Mechanistic assays : Use flow cytometry to assess apoptosis vs. necrosis and Western blotting to track signaling pathways (e.g., caspase-3 activation) .

Q. How can green chemistry principles be applied to scale up synthesis while minimizing waste?

Methodological Answer:

  • Solvent-free synthesis : Replace DMF with Eaton’s reagent to reduce solvent waste .
  • Catalytic recycling : Immobilize catalysts (e.g., MnO₂ on mesoporous silica) for oxidation steps, enabling reuse over 5–10 cycles without yield loss .
  • Microwave-assisted reactions : Reduce reaction time from 24 hours to <2 hours, lowering energy consumption .

Q. What advanced characterization techniques are critical for analyzing supramolecular interactions in crystals of this compound?

Methodological Answer:

  • Single-crystal XRD : Resolve π-π stacking distances (typically 3.5–4.0 Å) and hydrogen-bonding networks (e.g., N–H⋯S interactions).
  • Thermogravimetric analysis (TGA) : Assess thermal stability up to 300°C to inform material science applications.
  • Solid-state NMR : Probe dynamic behavior of the butane spacer in the crystal lattice .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields (e.g., 70% vs. 96%) for similar synthetic protocols?

Methodological Answer:

  • Parameter optimization : Systematically vary temperature, solvent purity, and reaction time. For example, yields drop below 80% if moisture-sensitive steps are not conducted under inert gas.
  • Reagent sourcing : Impurities in 1,4-dibromobutane (e.g., hydrolyzed byproducts) can reduce efficiency. Use freshly distilled reagents or commercial sources with ≥99.5% purity .

Future Directions

Q. What unexplored applications exist for this compound in materials science?

Methodological Answer:

  • Conductive polymers : Incorporate into π-conjugated systems via electropolymerization.
  • MOF photocatalysts : Test visible-light-driven H₂ production using Cu(I)-based frameworks with this ligand .

Q. How can machine learning accelerate the discovery of derivatives with enhanced bioactivity?

Methodological Answer: Train models on datasets of benzimidazole derivatives (e.g., ChEMBL, PubChem) to predict logP, solubility, and target binding. Use graph neural networks (GNNs) to prioritize substituents (e.g., -CF₃ for enhanced membrane permeability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.